MK-8617

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-8617 是一种口服活性化合物,以其作为缺氧诱导因子脯氨酰羟化酶 1-3 的泛抑制剂而闻名。 该化合物因其潜在的治疗应用而备受关注,特别是在治疗贫血和其他与缺氧相关的疾病方面 .

作用机制

MK-8617 通过抑制缺氧诱导因子脯氨酰羟化酶发挥作用。这些酶在正常氧气条件下缺氧诱导因子的降解中起着至关重要的作用。 通过抑制这些酶,this compound 稳定了缺氧诱导因子,导致参与红血球生成和其他对缺氧的适应性反应的基因表达增加 .

生化分析

Biochemical Properties

MK-8617 interacts with hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), inhibiting PHD1, PHD2, and PHD3 with IC50 values of 1.0 nM, 1.0 nM, and 14 nM respectively . It does not significantly inhibit the cytochrome p450 enzymes in vitro .

Cellular Effects

This compound has been shown to have dose-dependent effects on renal fibrosis in chronic kidney disease mice . High-dose this compound treatment could significantly enhance tubulointerstitial fibrosis (TIF), a condition characterized by excessive accumulation of extracellular matrix proteins in the renal interstitium .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the HIF-1α-KLF5-TGF-β1 signaling pathway . High-dose this compound treatment could significantly increase the expression level of Krüppel-like factor 5 (KLF5) in the proximal tubular cells, which could be transcriptionally regulated by HIF-1α .

Temporal Effects in Laboratory Settings

This compound exhibits minimal metabolic turnover in liver microsomes from rat, dog, and monkey, but significant turnover in human liver microsomes . This suggests that the effects of this compound may change over time in laboratory settings due to metabolic processes.

Dosage Effects in Animal Models

In animal models, this compound was administered by oral gavage once daily for up to 12 weeks at doses of 1.5, 5, and 12.5 mg/kg . The study demonstrated dose-dependent biphasic effects of this compound on renal fibrosis in chronic kidney disease mice .

Metabolic Pathways

It is known that this compound inhibits the activity of HIF PHD1-3, which are key enzymes in the cellular response to hypoxia .

准备方法

合成路线和反应条件

MK-8617 的合成涉及多个步骤,从关键中间体的制备开始。反应条件通常包括使用有机溶剂、催化剂和受控温度,以确保所需的化学转化。 关于合成路线和反应条件的具体细节通常是专有的,并且可能因制造商而异 .

工业生产方法

This compound 的工业生产需要大规模合成技术,以确保高纯度和产率。这涉及优化反应条件、纯化过程和质量控制措施。 该化合物通常以粉末形式生产,并储存在特定条件下以保持其稳定性 .

化学反应分析

反应类型

MK-8617 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常由氧化剂促进。

还原: 添加氢气或去除氧气,通常使用还原剂。

常用试剂和条件

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

溶剂: 二甲基亚砜,乙醇,水.

主要产品

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧的化合物 .

科学研究应用

MK-8617 具有广泛的科学研究应用:

化学: 用作研究缺氧诱导因子通路和脯氨酰羟化酶抑制的模型化合物。

生物学: 研究其对细胞对缺氧的反应的影响及其在调节基因表达中的作用。

医学: 探索作为治疗贫血、慢性肾脏病和其他与缺氧相关的疾病的潜在治疗剂。

相似化合物的比较

类似化合物

罗沙司他: 另一种用于治疗贫血的缺氧诱导因子脯氨酰羟化酶抑制剂。

达普司他: 功能相似,用于贫血管理。

伐达司他: 也针对缺氧诱导因子通路以用于治疗目的.

独特性

MK-8617 的独特之处在于其特定的抑制谱和口服生物利用度。 它在临床前研究中显示出可喜的结果,特别是在其诱导红血球生成和改善与缺氧相关的疾病结局的能力方面 .

属性

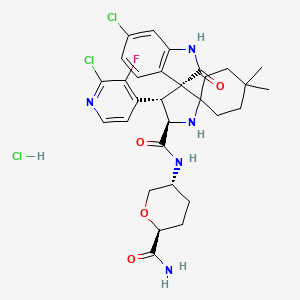

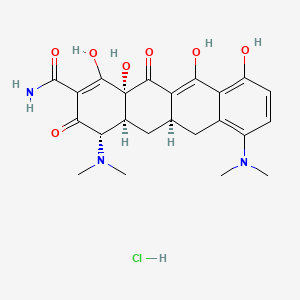

IUPAC Name |

N-[bis(4-methoxyphenyl)methyl]-6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c1-32-17-9-5-15(6-10-17)21(16-7-11-18(33-2)12-8-16)27-23(30)19-14-25-22(28-24(19)31)20-4-3-13-26-29-20/h3-14,21H,1-2H3,(H,27,30)(H,25,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLPERVDMILVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187990-87-9 |

Source

|

| Record name | MK-8617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187990879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39RRC0G27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)